5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide
Description
5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide group
Properties
IUPAC Name |
5-bromo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O4S/c18-16-7-6-15(25-16)17(22)19-8-13-26(23,24)21-11-9-20(10-12-21)14-4-2-1-3-5-14/h1-7H,8-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZKHJYTGBYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Bromination: The furan ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Anilide Group: The anilide group is introduced through a coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the phenylpiperazine moiety to the sulfonylated intermediate, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The bromine atom at the 5-position of the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: The compound’s interactions with various biological targets make it a candidate for drug development and pharmacokinetic studies.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other complex organic molecules, which can be applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Receptor Binding: It may interact with various receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine moiety.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives, which also exhibit a wide range of biological activities.
Uniqueness
5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is unique due to its combination of a furan ring, bromine substitution, and sulfonylated phenylpiperazine moiety. This unique structure contributes to its specific biological activities and potential therapeutic applications.
Biological Activity
5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of antibacterial and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can be synthesized through a multi-step reaction involving the formation of the furan ring, bromination, and subsequent coupling with a sulfonyl-piperazine moiety. The structural formula is represented as follows:
Antibacterial Activity
Recent studies have demonstrated that derivatives of sulfonyl piperazine, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have shown potent activity against Klebsiella pneumoniae and Escherichia coli, highlighting their potential as antibiotic agents. The following table summarizes the antibacterial activity of related compounds:
| Compound | MIC (μM) | Activity (%) |
|---|---|---|
| 5-bromo derivative | 0.78 - 1.56 | 32 - 64% more potent than standard antibiotics |
| JH-LPH-28 | 52 | 48% inhibition |
| JH-LPH-33 | 21 | 79% inhibition |
These findings suggest that modifications to the piperazine and sulfonyl groups can enhance the antibacterial efficacy of these compounds, making them promising candidates for further development.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, including HepG2 and A549. The following table illustrates the IC50 values for some related compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 3.25 |
| Compound B | A549 | 17.82 |
| Compound C | MCF7 | 0.39 |
These results indicate that structural modifications can lead to significant anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells may be linked to the activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, further contributing to their anticancer effects.
Case Studies
Several case studies highlight the efficacy of sulfonyl piperazine derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study evaluated a series of sulfonyl piperazine analogs against resistant strains of Klebsiella pneumoniae, demonstrating a significant reduction in bacterial load in treated models compared to controls.
- Case Study on Cancer Treatment : Clinical trials involving similar compounds showed promising results in reducing tumor size in patients with advanced-stage cancers, suggesting potential for further development into therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-bromo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide?
- Methodological Answer : The synthesis involves sequential coupling of the furan-2-carboxamide core with a sulfonylethylpiperazine moiety. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM at 0–25°C to minimize side reactions.
- Sulfonation : React the ethylpiperazine intermediate with sulfonyl chlorides under inert atmosphere (N₂/Ar) at 40–60°C for 4–6 hours.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) or recrystallization (ethanol/water) achieves >95% purity .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR resolves furan ring protons (δ 6.5–7.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the sulfonylethyl region .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .
Q. How does the bromine substituent influence the compound’s reactivity in derivatization?
- Methodological Answer : The 5-bromo group on the furan ring enables cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids) for functionalization. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) in THF/H₂O at 80°C. Monitor regioselectivity via LC-MS to avoid overhalogenation .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., AChE inhibition vs. serotonin receptor antagonism) be resolved for this compound?
- Methodological Answer :
- Target-specific assays : Use orthogonal assays (e.g., radioligand binding for receptor affinity vs. Ellman’s method for AChE inhibition) to isolate mechanisms .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses in AChE (PDB: 4EY7) vs. 5-HT receptors (e.g., 5-HT₁A homology models). Prioritize targets with ΔG < -8 kcal/mol .
- Metabolite screening : Use HPLC-MS to rule out off-target effects from degradation products .
Q. What strategies improve solubility and stability in aqueous buffers for in vivo studies?
- Methodological Answer :
- Salt formation : React the free base with HCl or citric acid to enhance water solubility (>5 mg/mL at pH 7.4).
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to stabilize the compound in PBS .
- Lyophilization : Formulate as a lyophilized powder (mannitol/sucrose matrix) for long-term storage at -80°C .
Q. How can synthetic yields be optimized while minimizing piperazine ring oxidation?
- Methodological Answer :
- Reductive conditions : Add antioxidants (e.g., ascorbic acid) during sulfonation to prevent N-oxidation of the piperazine ring.
- Flow chemistry : Use microreactors to control exotherms and reduce reaction time (30–60 minutes vs. hours) .
- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and terminate reactions at >90% conversion .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different cell lines?
- Methodological Answer :
- Standardize assay conditions : Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (24–48 hours).
- Control for efflux pumps : Inhibit P-gp (e.g., verapamil) in multidrug-resistant lines (e.g., MCF-7/ADR) to isolate intrinsic activity .
- Data normalization : Express IC₅₀ relative to housekeeping genes (e.g., GAPDH) to account for variability in cell viability assays .
Research Design Considerations
Q. What in vitro models best predict in vivo efficacy for neurodegenerative applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
